2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione
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Overview
Description
2-(4-Methylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is a spirocyclic compound characterized by its unique structure where a cyclopropane ring is fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione typically involves a multi-step process. One common method includes the cycloaddition of a suitable dipolarophile with a nitrone to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents such as toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the benzoyl group, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Methylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indene-1,2’-pyrrolidine]-3,5’-dione
- Spiro[cyclopropane-1,2’-pyrrolidine]-3,5’-dione
- Spiro[cyclopropane-1,2’-benzofuran]-3,5’-dione
Uniqueness
2-(4-Methylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is unique due to its specific substitution pattern and the presence of the 4-methylbenzoyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
61124-63-8 |
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Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(4-methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C19H14O3/c1-11-6-8-12(9-7-11)16(20)15-10-19(15)17(21)13-4-2-3-5-14(13)18(19)22/h2-9,15H,10H2,1H3 |
InChI Key |
WOIDUHWWNWGIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CC23C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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